Milverine was first synthesized in the 1970s and has been studied for its effects on smooth muscle tissues, particularly in the context of gastrointestinal disorders. Its development stemmed from the need for effective treatments that could alleviate spasms without significant side effects associated with traditional antispasmodics.
Milverine is classified as a smooth muscle relaxant and falls under the broader category of antispasmodic agents. It is particularly noted for its selective action on gastrointestinal smooth muscles, distinguishing it from other compounds that may affect multiple muscle types.
The synthesis of Milverine can be achieved through various chemical methods, primarily involving the reaction of specific amines with pyridine derivatives. One notable method includes a multistep synthesis involving the formation of an intermediate compound that is subsequently reacted to yield Milverine.
Milverine's molecular structure features a pyridine ring substituted with various functional groups that contribute to its pharmacological activity. The precise arrangement of these groups is crucial for its interaction with biological targets.
Milverine undergoes various chemical reactions that are essential for its synthesis and functionalization. These include:
The reaction mechanisms typically involve nucleophilic attacks on electrophilic centers within the starting materials, facilitated by specific catalysts or reagents that enhance reaction rates and selectivity.
Milverine acts primarily as a smooth muscle relaxant by inhibiting calcium influx into smooth muscle cells, leading to relaxation and reduced contractility. This action is mediated through:
Studies have shown that Milverine's potency can vary based on concentration and specific tissue types, with significant effects observed in gastrointestinal smooth muscles compared to other muscle types.
Milverine is primarily utilized in scientific research related to gastrointestinal pharmacology. Its applications include:
Milverine was first synthesized and investigated in the 1970s through a collaboration between Italian researchers and the pharmaceutical company Roger Bellon Schoum (RBS Pharma). Early pharmacological characterization was conducted by Carpenedo and colleagues in 1970, who described its spasmolytic activity in animal models [4]. The compound was developed as part of efforts to create new antispasmodic agents targeting gastrointestinal hypermotility and colonic spasm.
Table 1: Historical Milestones in Milverine Development
Year | Development Milestone | Key Contributors/Entities |
---|---|---|
1970 | Initial pharmacological characterization | Carpenedo et al. |
1980 | Patent for synthesis method filed | Italiana Schoum SpA |
1984 | Human studies on sigmoid motility | Baldi et al. |
1986 | Comprehensive in vitro and in vivo activity profiling | Fossati et al. |
1986 | European patent for cardiovascular applications | Roger Bellon Schoum (RBS Pharma) |
During the 1980s, research expanded to human applications. A 1984 study by Baldi et al. examined Milverine's effects on meal-stimulated human sigmoid motility, demonstrating its potential clinical utility for gastrointestinal disorders [4]. Comprehensive animal and human colon studies followed in 1986 by Fossati et al., confirming its spasmolytic activity through both topical and systemic administration routes [4]. Notably, a European patent (EP 0143082) filed in 1986 by Pellegrini and colleagues proposed new therapeutic applications for Milverine (referred to as Fenpyramine) as a platelet antiaggregating, vasodilating, antithrombotic, and antianginal medication [4]. Despite these investigations, Milverine did not achieve widespread clinical adoption and remains primarily of historical and research interest in pharmacology.
Milverine belongs to the chemical class of diphenylpropylamine derivatives with an integrated aminopyridine moiety. Its systematic IUPAC name is N-(3,3-diphenylpropyl)pyridin-4-amine, reflecting its bifunctional structure: one segment contains the 3,3-diphenylpropylamine group (known for spasmolytic activity) and the other incorporates 4-aminopyridine (fampridine), which contributes to its potential neuromodulatory effects [4] [7].
Table 2: Chemical Identity Profile of Milverine
Property | Specification |
---|---|
Systematic Name | N-(3,3-Diphenylpropyl)pyridin-4-amine |
Molecular Formula | C₂₀H₂₀N₂ |
Molecular Weight | 288.39 g/mol |
CAS Registry Number | 75437-14-8 |
Other Identifiers | PubChem CID: 169081; UNII: 83B517YUVM; ChEMBL: CHEMBL2105255 |
Chemical Structure | Bifunctional: 3,3-Diphenylpropylamine + 4-Aminopyridine |
The compound has a molecular weight of 288.39 g/mol and the molecular formula C₂₀H₂₀N₂. It is achiral with no defined stereocenters, simplifying its synthesis and metabolic profile [7]. The synthesis pathway involves three key steps: (1) conjugate addition of benzene to cinnamic acid yielding 3,3-diphenylpropionic acid; (2) conversion to 3,3-diphenylpropionyl chloride via thionyl chloride halogenation; (3) Schotten-Baumann reaction with 4-aminopyridine forming an intermediate amide; and (4) reduction to the final amine product (Milverine) [4]. The compound has been described under multiple synonyms in the literature and patents, including Fenprin, Fenpyramine, and Miospasm, reflecting its development history across different regions and applications [4] [7].
Milverine was primarily developed and investigated for its spasmolytic activity in the gastrointestinal tract. In vitro studies on animal and human colon tissue demonstrated significant inhibition of spontaneous and stimulated contractions. The compound reduced acetylcholine-induced spasms in guinea pig ileum and diminished colonic motility in conscious dogs when administered orally. Human studies confirmed these effects, with oral administration significantly reducing meal-stimulated sigmoid motility in volunteers without affecting basal motility patterns, suggesting potential application in irritable bowel syndrome and related functional disorders [4].
Beyond its gastrointestinal indications, the 1986 European patent (EP 0143082) proposed expanded therapeutic applications based on its antiplatelet and vasoactive properties. Milverine was described as having platelet-antiaggregating effects, antithrombotic activity, and vasodilating capabilities, suggesting potential utility in cardiovascular conditions including angina [4]. The proposed mechanism for these effects involves modulation of vascular tone and platelet function, though detailed mechanistic studies remain limited compared to its spasmolytic actions.
Table 3: Documented and Proposed Pharmacological Activities of Milverine
Pharmacological Activity | Experimental Evidence | Proposed Therapeutic Application |
---|---|---|
Spasmolytic | Inhibition of ACh-induced spasms (guinea pig ileum); Reduced meal-stimulated motility (human sigmoid) | Irritable bowel syndrome; Colonic hypermotility |
Antiplatelet | Patent claims of platelet aggregation inhibition | Thrombosis prevention |
Vasodilatory | Patent claims of vasodilation activity | Angina; Hypertension |
Antibacterial | PubChem annotation as studied antibacterial agent | Investigational anti-infective |
Additionally, PubChem annotations indicate Milverine has been investigated as an antibacterial agent, though specific pathogens and mechanisms remain undocumented in the available literature [7]. The compound's therapeutic scope thus spans gastrointestinal, cardiovascular, and potential anti-infective applications, though clinical translation beyond spasmolysis appears limited. Current scientific databases describe Milverine as a compound with historical rather than active therapeutic use, with no recent clinical trials or marketed products identified [4] [7].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: